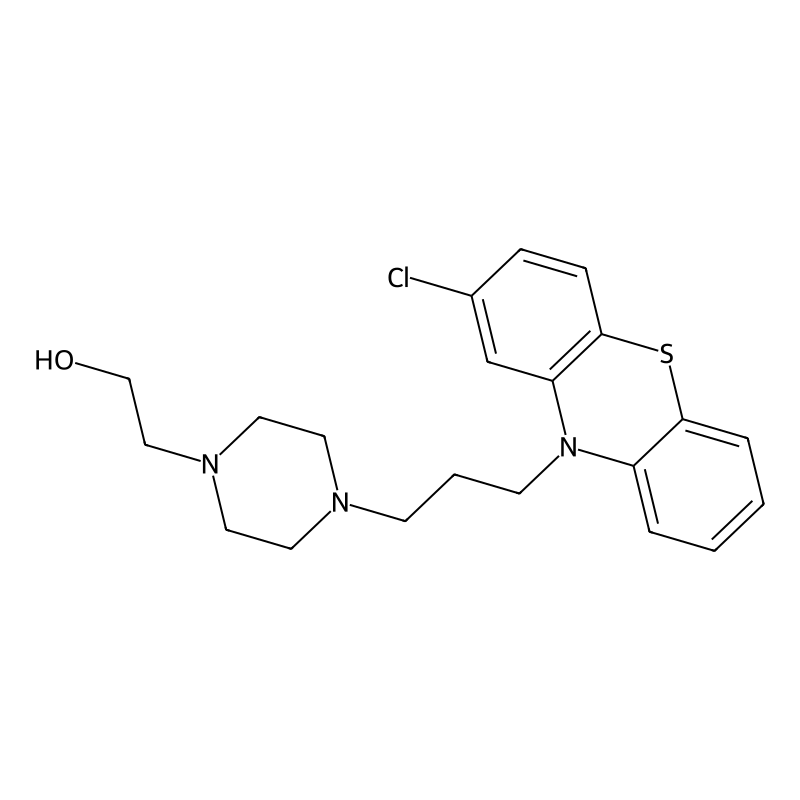

Perphenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C

2.37e-02 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Perphenazine's Dopamine Receptor Mechanism of Action

Drug Overview and Pharmacological Profile

Perphenazine is a first-generation typical antipsychotic medication belonging to the piperazinyl phenothiazine class that has been in clinical use for decades. It is approved for the management of psychotic disorders and control of severe nausea and vomiting in adults. With a chemical formula of C21H26ClN3OS and molecular weight of 403.97 g·mol−1, this compound is classified as a medium-potency antipsychotic that demonstrates approximately 10-15 times greater potency than chlorpromazine at dopamine D2 receptors [1] [2]. The drug exhibits a 40% oral bioavailability and has a half-life ranging from 8-12 hours, potentially extending up to 20 hours in some individuals [1] [2].

This compound's clinical applications extend beyond its approved indications to include agitated depression (in combination with antidepressants), hyperemesis gravidarum (off-label), and management of psychotic agitation [2]. In comparative effectiveness studies such as the CATIE trial, this compound demonstrated similar efficacy to atypical antipsychotics while causing minimal weight gain or metabolic concerns, making it a valuable option in specific patient populations [3]. The drug is metabolized primarily in the liver through sulfoxidation, hydroxylation, dealkylation, and glucuronidation pathways, with significant involvement of the CYP2D6 enzyme system, which has important implications for its pharmacogenomic profile [1].

Receptor Binding Profile and Molecular Interactions

Primary Receptor Targets and Binding Affinities

This compound functions primarily as a dopamine receptor antagonist with particular affinity for D2-like receptor family members. The table below summarizes its binding affinity (Ki values) for key molecular targets:

Table 1: this compound Binding Affinities for Key Neurotransmitter Receptors

| Molecular Target | Binding Affinity (Ki nM) | Primary Action |

|---|---|---|

| D2 dopamine receptor | 0.765 | Antagonist |

| D3 dopamine receptor | 0.13 | Antagonist |

| D1 dopamine receptor | 29.9 | Antagonist |

| D4 dopamine receptor | 17 | Antagonist |

| 5-HT2A serotonin receptor | 5.6 | Antagonist |

| α1A adrenergic receptor | 10 | Antagonist |

| H1 histamine receptor | 8 | Antagonist |

| 5-HT6 serotonin receptor | 17 | Antagonist |

| 5-HT7 serotonin receptor | 23 | Antagonist |

This compound exhibits a highly potent binding profile for dopamine D2 and D3 receptors, with subnanomolar affinity for D3 receptors (Ki = 0.13 nM) and nanomolar affinity for D2 receptors (Ki = 0.765 nM) [2]. This robust D2/D3 affinity underpins its antipsychotic efficacy and also explains its utility as an antiemetic, mediated through blockage of dopamine D2 receptors in the chemoreceptor trigger zone [1]. The drug also demonstrates significant binding to serotonergic 5-HT2A receptors, which may contribute to a potentially more favorable side effect profile compared to high-potency first-generation antipsychotics that lack substantial serotonergic activity [2] [4].

Metabolite Binding Profiles

This compound undergoes hepatic metabolism to several active metabolites, each with distinct receptor binding profiles:

Table 2: Pharmacologic Profile of this compound's Primary Metabolites

| Compound | D2 Receptor Affinity | 5-HT2A Receptor Affinity | Clinical Relevance |

|---|---|---|---|

| This compound (parent) | High (Ki = 0.765 nM) | Moderate (Ki = 5.6 nM) | Primary therapeutic activity |

| 7-hydroxythis compound | High (Ki = 4.1 nM) | Moderate (Ki = 38 nM) | Contributes to efficacy and side effects |

| N-dealkylthis compound (DAPZ) | Lower affinity | Higher relative affinity | Potential atypical profile; clinical significance unclear |

The metabolite N-dealkylthis compound (DAPZ) demonstrates a potentially atypical binding profile with higher relative affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, similar to some second-generation antipsychotics [5]. However, despite this interesting in vitro profile, DAPZ's lower absolute potency at both receptor types likely limits its clinical significance at typical therapeutic doses [5]. The 7-hydroxythis compound metabolite maintains high affinity for D2 receptors and likely contributes to both therapeutic and adverse effects, particularly in patients with enhanced metabolic conversion to this compound [5].

Dopamine Receptor Signaling Pathways

D2-Like Receptor Signaling Mechanisms

This compound's primary mechanism of action involves antagonism of D2-like dopamine receptors (DRD2, DRD3, DRD4), which are Gαi/o-coupled receptors that inhibit adenylyl cyclase activity and reduce intracellular cAMP production [6] [4]. The following diagram illustrates key signaling pathways affected by this compound through D2 receptor antagonism:

Figure 1: D2 Receptor Signaling Pathways Affected by this compound Antagonism

Through D2 receptor blockade, this compound disrupts several critical signaling cascades. The primary pathway involves disinhibition of adenylyl cyclase, leading to increased cAMP production and subsequent activation of protein kinase A (PKA) [6] [4]. PKA then phosphorylates multiple downstream effectors including DARPP-32 (dopamine and cAMP-regulated phosphoprotein, Mr 32 kDa), which when phosphorylated at Thr34 becomes a potent inhibitor of protein phosphatase 1 (PP1) [6]. This inhibition alters the phosphorylation state of various neurotransmitter receptors, ion channels, and transcription factors, ultimately modulating neuronal excitability and gene expression [6].

Beyond the canonical cAMP pathway, this compound's D2 antagonism also influences several other signaling mechanisms. D2 receptors can activate Gβγ-mediated signaling that modulates potassium channels (GIRK) and calcium channels [6] [4]. Additionally, D2 receptors engage β-arrestin-dependent pathways that lead to ERK activation and receptor internalization through dynamin-mediated endocytosis [6]. The antagonism of these diverse signaling mechanisms contributes to this compound's overall therapeutic and side effect profile, particularly its effect on neuronal plasticity and adaptation to treatment [4].

Dopamine Receptor Heteromers and Integrated Signaling

Emerging evidence indicates that dopamine receptors can form heteromeric complexes with unique signaling properties. Of particular relevance is the D1-D2 receptor heteromer, which exists in a subpopulation of striatal neurons and activates a distinct signaling pathway involving Gαq coupling and calcium mobilization [7]. The presence of this heteromer has been demonstrated through FRET technology in brain regions including the nucleus accumbens and caudate-putamen, with highest co-expression observed in the nucleus accumbens shell [7].

Table 3: Regional Distribution of D1-D2 Receptor Heteromers in Rat Brain

| Brain Region | Proportion of D1R-expressing Neurons Coexpressing D2R | FRET Efficiency | Functional Significance |

|---|---|---|---|

| Globus Pallidus | ~59% | Not specified | Potential role in integrated motor control |

| Nucleus Accumbens | ~20-30% | ~20% | Reward processing, emotional regulation |

| Caudate-Putamen | ~6-7% | ~5% | Motor function coordination |

| Ventral Pallidum | Substantial | Not specified | Limbic-motor integration |

The D1-D2 heteromer signaling pathway represents a novel mechanism that may be particularly relevant to this compound's effects in treatment-resistant schizophrenia. Activation of this heteromer complex triggers phospholipase C activation, leading to IP3 production and subsequent calcium release from intracellular stores [7]. This pathway is distinct from the canonical cAMP-mediated signaling of individual D1 or D2 receptors and may contribute to behavioral synergism requiring concomitant D1 and D2 receptor stimulation [7]. This compound's balanced antagonism of both D1 and D2 receptors potentially allows it to modulate this pathway effectively in specific neuronal populations, which might explain its efficacy in certain cases where other antipsychotics have failed [3] [7].

Concentration-Effect Relationships and Therapeutic Window

Serum Concentrations and Receptor Occupancy

The relationship between serum this compound concentration, central D2 receptor occupancy, and clinical effects has been systematically studied using positron emission tomography (PET) imaging with radioligands such as [11C]raclopride. Research has established a therapeutic window for serum this compound concentration between 2-6 nmol/L, which corresponds to central D2 receptor occupancy of approximately 65-80% [8]. This occupancy range is associated with optimal therapeutic response while minimizing extrapyramidal side effects.

The relationship between serum concentration and receptor occupancy follows a curvilinear pattern rather than a linear correlation, with occupancy plateauing at higher serum concentrations [8]. In clinical practice, mild extrapyramidal symptoms typically emerge when D2 receptor occupancy exceeds approximately 80%, providing a clear upper boundary for the therapeutic window [8]. This relationship underscores the importance of therapeutic drug monitoring in optimizing this compound treatment, particularly given the drug's significant interindividual variability in metabolism mediated by CYP2D6 polymorphisms [1].

Dosing Considerations Across Populations

This compound dosing must be individualized based on clinical presentation, treatment setting, and patient characteristics. For adult schizophrenia management, the typical dosage ranges from 4-8 mg administered three times daily (TID), though hospitalized patients may require more aggressive dosing up to 64 mg/day [3]. For outpatient maintenance therapy, dosing can often be transitioned to twice daily (BID) regimens, with larger doses administered at night to capitalize on the drug's sedative properties [3].

In special populations, particularly the elderly, lower dosing is recommended. Studies in older patients have utilized target doses of approximately 0.1 mg/kg for limited durations of 10-17 days [5]. In these populations, therapeutic this compound concentrations typically range around 1.5 ± 1.4 ng/mL, with the primary metabolite N-dealkylthis compound (DAPZ) concentrations of 2.0 ± 1.6 ng/mL [5]. The mean metabolite/parent drug quotient in elderly patients is approximately 1.7 ± 1.1 for DAPZ and 0.54 ± 1.6 for 7-hydroxythis compound [5].

Experimental Methodologies for Mechanistic Studies

Receptor Occupancy Assessment Protocol

The quantitative relationship between this compound concentration and D2 receptor occupancy has been established using positron emission tomography (PET) with the radioligand [11C]raclopride. The experimental protocol involves:

- Subject Selection: Clinically stable schizophrenic patients maintained on this compound decanoate to ensure steady-state conditions [8]

- Imaging Parameters: PET scanning performed with [11C]raclopride as the radiotracer, which competes with this compound for binding at D2 receptor sites [8]

- Blood Sampling: Concurrent measurement of minimum serum this compound concentration (trough levels) and during PET examination to establish precise concentration-occupancy relationships [8]

- Data Analysis: Calculation of D2 receptor occupancy using the simplified reference tissue model, with results typically demonstrating a curvilinear relationship between serum concentration and receptor occupancy [8]

This methodology allows researchers to correlate precisely measured serum drug concentrations with central nervous system target engagement, providing a powerful tool for dose optimization and understanding the pharmacodynamic basis of both therapeutic and adverse effects.

In Vivo Analgesia and Tolerance Assessment

Animal models, particularly rodent studies, have been utilized to investigate this compound's effects on dopamine-mediated behaviors and its interactions with other neurotransmitter systems. The standard protocol includes:

- Animal Preparation: Male Wistar albino rats (190-205 g) maintained under standard conditions with 12-hour light-dark cycles [9]

- Morphine Tolerance Induction: Subcutaneous administration of morphine (50 mg/kg) once daily for 3 days to establish tolerance [9]

- This compound Administration: Intraperitoneal injection of this compound at doses of 1, 5, and 10 mg/kg prior to analgesia testing [9]

- Nociception Assessment:

- Tail-flick Test: Using standardized tail-flick apparatus with radiant heat source focused on tail distal portion; cutoff latency set at 15 seconds to prevent tissue damage [9]

- Hot-plate Test: Animals placed on hot-plate maintained at 54±3°C; latency to paw lick or jump response recorded with 30-second cutoff [9]

- Data Quantification: Response latencies converted to percent maximal antinociceptive effect (% MPE) using the formula: % MPE = [(Postdrug latency - Baseline latency) / (Cutoff value - Baseline latency)] × 100 [9]

These experiments have demonstrated that this compound can suppress opioid tolerance development, primarily through D2 receptor antagonism rather than D1 receptor blockade [9]. This experimental approach provides valuable insights into this compound's modulatory effects on other neurotransmitter systems and its potential applications beyond schizophrenia treatment.

Conclusion and Research Implications

This compound represents a prototypical medium-potency typical antipsychotic whose robust D2/D3 receptor antagonism underlies its efficacy in treating positive psychotic symptoms and severe nausea. Its additional binding to serotonergic 5-HT2A, adrenergic α1, and histaminic H1 receptors contributes to its distinctive clinical profile, including potentially lower extrapyramidal symptoms compared to high-potency first-generation antipsychotics and minimal metabolic disturbances compared to many second-generation agents [3] [2]. The drug's complex metabolism generates active metabolites with distinctive receptor profiles that may modulate its overall clinical effects, particularly in specific metabolic phenotypes [5].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic profile of this compound's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the ... [pmc.ncbi.nlm.nih.gov]

- 8. A cross-validation study on the relationship between ... [pubmed.ncbi.nlm.nih.gov]

- 9. Role of D1/D2 dopamin receptors antagonist this compound in... [pmc.ncbi.nlm.nih.gov]

perphenazine pharmacokinetics absorption metabolism half-life

Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for perphenazine's pharmacokinetics.

| Parameter | Value / Range | Details / Conditions | Source |

|---|---|---|---|

| Absolute Bioavailability | 40% | Following oral administration due to significant first-pass metabolism. | [1] [2] |

| Volume of Distribution (Vd) | 18,200 L (Population Mean); ~20 L/kg | Very lipophilic, indicating extensive tissue distribution. | [3] [4] |

| Plasma Protein Binding | 90-93% | Highly bound to plasma proteins. | [4] |

| Half-life (t₁/₂) | 8-12 hours (up to 20 hours reported) | Terminal elimination half-life. | [1] [5] [2] |

| Clearance (CL) | 483 L/h (Population Mean); ~100 L/h | Significant variation based on CYP2D6 phenotype and smoking status. | [3] [5] |

| Primary Metabolic Pathway | CYP2D6 | Metabolism primarily mediated by the cytochrome P450 2D6 enzyme. | [4] [6] |

| Active Metabolite | 7-Hydroxythis compound | Retains about 70% of the biological activity of the parent drug. | [4] [6] |

Key Covariates Influencing Pharmacokinetics

Population pharmacokinetic analysis has identified critical factors that significantly alter this compound clearance.

| Covariate | Impact on Clearance (CL) | Clinical Implication |

|---|

| CYP2D6 Poor Metabolizer (PM) Phenotype | ► 2 to 4-fold decrease in CL ► 2 to 4-fold higher AUC | Higher risk of concentration-dependent adverse effects like over-sedation and parkinsonism [4] [6]. | | Smoking Status | ► CL is 159 L/h higher in active smokers vs. nonsmokers | Smokers may require higher doses to achieve therapeutic levels [3]. | | Race | ► Nonsmoking African Americans: CL 512 L/h ► Nonsmoking Other Races: CL 346 L/h | Race and smoking status have a combined significant impact on clearance estimates [3]. |

Metabolic Pathways and Experimental Protocols

Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound.

Primary metabolism of this compound by CYP2D6 produces an active metabolite.

This compound undergoes extensive metabolism in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation [4]. The most critical pathway is its oxidation by the cytochrome P450 enzyme CYP2D6 to form its major active metabolite, 7-hydroxythis compound [4] [6]. This metabolite possesses about 70% of the biological activity of the parent compound, contributing to the overall pharmacological and adverse effects [6]. The metabolites are mainly excreted in the urine [4].

Detailed Experimental Protocol

The robust data on this compound's population pharmacokinetics come from well-designed clinical trials. The following details the key methodology from the CATIE study [3]:

- Study Design & Subjects: A population pharmacokinetic (PPK) analysis was performed using data from the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) Schizophrenia Trial. The analysis included 156 patients with schizophrenia who received 8–32 mg of oral this compound daily for 14 to 600 days.

- Sample Collection & Data: A total of 421 plasma concentration measurements were available. The sampling design was sparse, with an average of 2.7 concentration measurements per patient (one sample per visit). The time of the last dose and the exact blood sample time were recorded.

- Analytical Method (HPLC-ECD):

- Technique: this compound concentrations in plasma were measured using reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection.

- Detector Settings: Detector 1: +0.20V, Detector 2: +0.73V, guard cell: +0.75V.

- Sample Preparation: Plasma samples were extracted using liquid-liquid extraction with an ethyl acetate - n-hexane (4:2, v/v) mixture, followed by back-extraction into 0.025M potassium phosphate (pH 2.4).

- Chromatography: Separation was achieved using a Nucleosil C18, 5 micron, 120 × 4.6mm I.D. column at room temperature with a flow rate of 1 ml/min.

- Assay Performance: The assay was linear from 0.5 to 25 ng/ml. The inter-assay variability (C.V.) was 4.1–10.0%, and the limit of quantitation was 0.5 ng/ml.

- Pharmacokinetic Modeling:

- Software: Nonlinear mixed-effects modeling was performed using NONMEM (version 5.1.1).

- Base Model Development: One- and two-compartment linear models with first-order absorption and elimination were evaluated. The absorption rate constant (Ka) was fixed to 1.6 hr⁻¹ based on literature values.

- Statistical Model: Inter-individual variability was modeled exponentially (

Pj = PTV × e^ηP). Proportional, additive, and combined error structures were tested for residual variability. - Covariate Analysis: The effects of age, weight, sex, race, smoking status, and concomitant medications on clearance (CL) and volume of distribution (Vd) were systematically evaluated.

Key Considerations for Researchers

- Genotyping for Personalized Dosing: Given the 4-fold higher exposure in CYP2D6 poor metabolizers, the US FDA recommends genetic testing before initiating or restarting this compound treatment to inform dosing and mitigate adverse effect risks [4].

- Drug-Drug Interactions (DDIs): Concomitant use of CYP2D6 inhibitors (e.g., terbinafine, fluoxetine, paroxetine) can significantly increase this compound plasma levels, mimicking the poor metabolizer phenotype and increasing the risk of extrapyramidal symptoms and other adverse effects [4] [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. Population Pharmacokinetics of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Clinical pharmacokinetic studies of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound Monograph for Professionals [drugs.com]

Quantitative Binding Affinity (Ki) of Perphenazine

The table below summarizes the available equilibrium dissociation constant (Ki) values for perphenazine, which represent its binding affinity to various receptor targets. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ki Value (nM) | Experimental Notes |

|---|---|---|

| Dopamine D2 | 0.56 [1] | Measured in binding assays. |

| Dopamine D3 | 0.43 [1] | Measured in binding assays. |

| Dopamine D4 | 28.5 [1] | Measured in binding assays. |

| 5-HT2A | 5.6 - 6 [1] [2] | Measured in binding assays. |

| D1/D2 dopamine receptors | Antagonist [2] | Characterized functionally; specific Ki for D1 not quantified in sources. |

These data confirm that this compound is a high-potency antagonist at D2 and D3 receptors, with significantly lower affinity for the D4 and 5-HT2A receptors [1] [2]. The search results do not provide a specific Ki value for the D1 receptor, though it is recognized as a functional antagonist at "D1/D2 dopamine receptors" [2].

Experimental Evidence & Research Applications

Beyond binding affinity, research provides context on how this compound's mechanism is studied in various models.

- In Vivo Functional Study: One study investigated the effects of this compound on morphine analgesia and tolerance in rats. The experimental protocol involved inducing morphine tolerance by administering morphine (50 mg/kg, s.c.) once daily for 3 days. On the test day, this compound (1, 5, and 10 mg/kg, i.p.) was administered alongside a test dose of morphine (5 mg/kg, s.c.). Analgesia was evaluated using the tail-flick and hot-plate tests at 30-minute intervals. The study concluded that this compound, likely through D2 receptor antagonism, could suppress morphine tolerance and increase morphine analgesia [3] [4].

- In Vitro Cell Research: this compound has been studied for its off-target effects on cell viability. In one protocol, human dopaminergic SH-SY5Y cells were plated on 96-well plates and treated with this compound at concentrations ranging from 10-100 μM for 48 hours. Cell viability was then assessed using an MTS assay, with an EC50 value of 2.76 μM reported for the loss of cell viability in melanocytes [2].

Dopamine Receptor Signaling Pathway Context

To understand this compound's action, it's helpful to see the signaling pathways it modulates. The diagram below illustrates the core dopamine receptor signaling cascades.

D1-like receptors stimulate cAMP production, while D2-like receptors inhibit it. This compound acts as an antagonist at these receptors, blocking dopamine-mediated signaling [5] [6].

Key Insights for Researchers

- Primary Action: this compound is a typical antipsychotic whose primary therapeutic action is achieved through potent blockade of postsynaptic D2 receptors in the mesolimbic dopamine pathway [6] [7].

- Receptor Profile: Its high affinity for D2 and D3 receptors, coupled with moderate affinity for 5-HT2A receptors, places it in a category that shares properties with both typical and some atypical antipsychotics [1] [7].

- Research Considerations: Be mindful of off-target effects. This compound also binds to alpha-1A adrenergic receptors and histamine H1 receptors, which can contribute to side effects like orthostatic hypotension and sedation [1] [2]. This underscores the importance of including appropriate controls in experimental design.

References

- 1. This compound | Dopamine Receptor Antagonist [medchemexpress.com]

- 2. This compound | Dopamine Receptor antagonist | Mechanism [selleckchem.com]

- 3. Role of D1/D2 dopamin receptors antagonist this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. Role of D₁/D₂ dopamin receptors antagonist ... [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine Receptor Subtypes, Physiology and ... [frontiersin.org]

- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor ... [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine and Serotonin Receptor Binding ... [nature.com]

Comprehensive Pharmacogenomic Profile of Perphenazine in CYP2D6 Poor Metabolizers: Metabolism, Clinical Impact, and Analytical Methods

Introduction and Pharmacological Foundations

Perphenazine is a first-generation antipsychotic (FGA) belonging to the piperazine phenothiazine class that has been used since the 1950s for treating various psychiatric conditions. It is officially indicated for the management of schizophrenia and control of severe nausea and vomiting in adults. As a typical antipsychotic, this compound's primary mechanism of action involves potent antagonism of dopamine D2 receptors in the central nervous system, which mediates its antipsychotic efficacy but also contributes to its extrapyramidal side effect profile. Beyond its dopamine receptor antagonism, this compound demonstrates significant activity at other neurotransmitter receptors, including serotonin 5-HT2A receptors, histamine H1 receptors, and adrenergic α1 receptors, which collectively contribute to both its therapeutic effects and side effect spectrum [1] [2].

The pharmacogenomics of this compound metabolism represents a crucial aspect of its clinical pharmacology, as the drug is primarily metabolized by cytochrome P450 2D6 (CYP2D6), an enzyme exhibiting significant genetic polymorphism across populations. Understanding the relationship between CYP2D6 genetic variations and this compound pharmacokinetics is essential for optimizing dosing strategies, minimizing adverse effects, and personalizing treatment for patients with psychiatric disorders. This comprehensive review synthesizes current evidence on this compound pharmacogenomics, with particular emphasis on its implications for CYP2D6 poor metabolizers, including structured quantitative data analyses, experimental methodologies, and clinical applications for researchers and drug development professionals [1] [2].

CYP2D6 Genetic Polymorphism and Population Distribution

Genetic polymorphism: The CYP2D6 gene exhibits extensive genetic variation, with over 100 identified allelic variants that significantly impact enzyme activity. These genetic variations give rise to four distinct phenotypic categories: ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). The PM phenotype results from homozygous inheritance of two non-functional or reduced-function CYP2D6 alleles, leading to substantially diminished or absent enzyme activity [3] [2].

Population distribution: The distribution of CYP2D6 phenotypes varies significantly across ethnic groups. Among Caucasian populations, approximately 7-10% are classified as poor metabolizers, while only 1-2% of Asian populations exhibit the PM phenotype. This ethnic variation reflects differences in the frequency of specific CYP2D6 variant alleles across populations, with CYP2D63, *4, *5, and *6 being the most common null alleles in Caucasians, while CYP2D610 is more prevalent in Asian populations [3] [2].

Table 1: Major CYP2D6 Variant Alleles Associated with Poor Metabolizer Status

| Variant Allele | Nucleotide Change | Functional Effect | Population Prevalence |

|---|---|---|---|

| CYP2D6*3 | 2637delA | Frameshift mutation | ~2% Caucasians |

| CYP2D6*4 | 1846G>A | Splicing defect | ~20% Caucasians |

| CYP2D6*5 | Whole gene deletion | No enzyme production | ~4% Multiple populations |

| CYP2D6*6 | 1707delT | Frameshift mutation | ~1% Caucasians |

| CYP2D6*7 | 2935A>C | Amino acid substitution | Rare |

| CYP2D6*8 | 1758G>T | Amino acid substitution | Rare |

| CYP2D6*10 | 100C>T | Reduced function | ~50% Asians |

| CYP2D6*41 | 2988G>A | Reduced splicing efficiency | ~9% Caucasians |

Impact of CYP2D6 Polymorphism on this compound Pharmacokinetics

Metabolic Pathways and Metabolite Profile

This compound undergoes extensive hepatic metabolism primarily via the CYP2D6 enzyme system, with additional contributions from other CYP450 isoforms. The principal metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. The two major metabolites of this compound are 7-hydroxythis compound (formed via hydroxylation) and n-dealkylthis compound (DAPZ) (formed via dealkylation). 7-Hydroxythis compound retains approximately 70% of the biological activity of the parent compound, while DAPZ demonstrates a distinct receptor binding profile with higher relative affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors. Despite this potentially favorable binding profile, evidence suggests DAPZ does not significantly moderate this compound's effects in vivo, likely due to its lower potency relative to the parent drug [1] [4] [2].

The following diagram illustrates the primary metabolic pathway of this compound and the impact of CYP2D6 genetic polymorphism:

Figure 1: Primary metabolic pathway of this compound and impact of CYP2D6 genetic polymorphism. Poor metabolizers (PMs) have reduced or absent CYP2D6 activity, leading to altered drug clearance.

Quantitative Impact on Pharmacokinetic Parameters

The CYP2D6 genotype significantly influences this compound oral clearance and systemic exposure. Multiple studies have demonstrated that PMs exhibit substantially reduced this compound clearance compared to EMs. A pivotal study by Dahl et al. (1996) found a threefold difference in oral clearance between homozygous extensive metabolizers and poor metabolizers, while other research has reported up to a fourfold higher area under the curve (AUC) in PMs compared to EMs. Additionally, individuals homozygous for the reduced-function CYP2D6*10 allele demonstrate a 2.9-fold higher AUC compared to those with the wild-type genotype [5] [2].

Population pharmacokinetic analysis from the CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study revealed additional factors influencing this compound clearance. The population mean clearance and volume of distribution for this compound were estimated at 483 L/h and 18,200 L, respectively. Beyond genetic factors, race and smoking status significantly impacted clearance estimates. Nonsmoking African Americans demonstrated 48% higher clearance than nonsmoking individuals of other races (512 L/h versus 346 L/h), while active smokers eliminated this compound 159 L/h faster than nonsmokers across all racial groups [6].

Table 2: Impact of CYP2D6 Phenotype and Covariates on this compound Pharmacokinetic Parameters

| Parameter | Population Group | Mean Value | Comparative Impact | Study Reference |

|---|---|---|---|---|

| Oral Clearance | Extensive Metabolizers (EM) | Baseline | Reference | Dahl et al. 1996 |

| Poor Metabolizers (PM) | 33% of EM | 3-fold decrease | Dahl et al. 1996 | |

| CYP2D610/10 | 34.5% of wild-type | 2.9-fold AUC increase | ScienceDirect 2023 | |

| AUC | Extensive Metabolizers | Baseline | Reference | ScienceDirect 2023 |

| Poor Metabolizers | 4× EM | 4-fold increase | ScienceDirect 2023 | |

| Concentration/Dose Ratio | EM without interacting drugs | 0.098 nmol/L per mg | Reference | Jerling et al. 1996 |

| PM | 0.195 nmol/L per mg | 2-fold increase | Jerling et al. 1996 | |

| EM with CYP2D6 inhibitors | 0.140 nmol/L per mg | Intermediate value | Jerling et al. 1996 | |

| Population Clearance | Overall population | 483 L/h | - | CATIE Study |

| Nonsmoking African Americans | 512 L/h | 48% higher than other races | CATIE Study | |

| Nonsmoking other races | 346 L/h | Reference | CATIE Study | |

| Smokers (all races) | +159 L/h | Increased vs nonsmokers | CATIE Study |

Clinical Implications for CYP2D6 Poor Metabolizers

Efficacy and Safety Considerations

The altered pharmacokinetic profile of this compound in CYP2D6 poor metabolizers has significant clinical implications for both antipsychotic efficacy and adverse effect risk. While studies have found no significant differences in antipsychotic efficacy between CYP2D6 poor and extensive metabolizers treated with this compound, PMs demonstrate a substantially increased risk for dose-dependent adverse effects. Specifically, poor metabolizers experience more severe sedation and extrapyramidal symptoms, including parkinsonism, akathisia, and dystonia, compared to extensive metabolizers receiving equivalent doses. This increased adverse effect burden reflects the higher systemic this compound exposure in PMs due to reduced metabolic clearance [7] [2] [8].

The relationship between CYP2D6 phenotype and this compound adverse effects demonstrates a clear exposure-response relationship. Impairment of CYP2D6 activity is directly correlated with the severity of sedation and extrapyramidal side effects during neuroleptic treatment. This association is particularly relevant given that this compound is approximately 10-15 times more potent than chlorpromazine and exhibits similar extrapyramidal side effect frequency and severity to haloperidol at equivalent doses. The heightened sensitivity to adverse effects in PMs can significantly impact treatment adherence and overall therapeutic outcomes, emphasizing the importance of personalized dosing approaches in this population [1] [2].

Extrapyramidal Symptoms and Neurological Risks

This compound treatment is associated with a high incidence of extrapyramidal symptoms (EPS), which occur more frequently than with some other antipsychotics like chlorpromazine. These neurological adverse effects include parkinsonism (tremor, rigidity, bradykinesia), akathisia (subjective and objective restlessness), dystonia (sustained muscle contractions causing abnormal postures), and tardive dyskinesia (involuntary, repetitive movements of the tongue, face, and jaw). The risk of developing these movement disorders is influenced by multiple factors, including dose, treatment duration, individual susceptibility, and CYP2D6 metabolizer status [1] [2].

Long-term exposure to this compound and other typical antipsychotics carries a substantial risk of tardive dyskinesia (TD), with reported incidence rates of approximately 5% per year in younger populations and 12% per year in older populations. Overall, more than 20% of patients treated with neuroleptic medications develop TD, with risk factors including advanced age, female gender, longer duration of antipsychotic exposure, and specific dopamine receptor gene polymorphisms. The diagnosis of TD requires a minimum of 3 months of cumulative exposure to the offending drug and persistence of symptoms for at least 3 months after drug withdrawal [2].

Analytical Methodologies and Experimental Approaches

Population Pharmacokinetic Study Design

The population pharmacokinetics (PPK) of this compound have been characterized using data from large clinical trials such as the CATIE Schizophrenia Trial, which employed nonlinear mixed-effects modeling to determine PPK parameters from sparse sampling data. This approach enables the identification of population pharmacokinetic characteristics and the evaluation of potential covariates (e.g., age, weight, sex, race, smoking status, concomitant medications) on drug exposure. In the CATIE study, patients (n = 156) received 8-32 mg of this compound daily for 14 to 600 days, with a total of 421 plasma concentrations measurements available for model development. The PK sampling for each patient was sparse, with an average of 2.7 this compound concentration measurements per patient [6].

The base structural model for this compound was best described by a one-compartment linear model with proportional error. The absorption rate constant (Ka) was fixed to 1.6 hr⁻¹ based on literature-reported t₁/₂ and tₘₐₓ values due to difficulty directly estimating this parameter from the sparse sampling dataset. The population mean clearance and volume of distribution for this compound were estimated at 483 L/h and 18,200 L, respectively. Covariate analysis implemented in NONMEM revealed that race and smoking status had significant impacts on this compound clearance estimates, leading to the development of a final model that incorporated these demographic factors [6].

Analytical Methods for this compound Quantification

The quantitative determination of this compound and its metabolites in biological samples typically employs reverse phase high-performance liquid chromatography (HPLC) with electrochemical detection. A validated method developed by the Clinical Pharmacology Lab at the University of Pittsburgh utilizes dual electrode detection with settings of detector 1: +0.20V, detector 2: +0.73V, and guard cell: +0.75V. Sample preparation involves liquid-liquid extraction using ethyl acetate-n-hexane (4:2, v/v) mixture followed by back extraction using 0.025M potassium phosphate (pH 2.4). Chromatographic separation is achieved using a Nucleosil C18, 5 micron, 120 × 4.6mm I.D. column with a flow rate of 1ml/min at room temperature [6].

This analytical method demonstrates linear performance in the range from 0.5 – 25 ng/ml with an inter-assay variability (C.V.) of 4.1–10.0% and reproducibility (C.V.) of 3.37–9.13%. The limit of quantitation for this compound is 0.5 ng/ml, providing sufficient sensitivity for therapeutic drug monitoring applications. For metabolic phenotyping approaches, recent research has explored the use of solanidine and 4-hydroxysolanidine semiquantitation as a complementary tool to genotyping. This method leverages the fact that solanidine metabolism is CYP2D6-dependent, and the ratio of solanidine to its metabolite can accurately predict CYP2D6 poor metabolizer status, potentially identifying rare variants not detected by standard genotyping panels [6] [7].

CYP2D6 Genotyping Methodologies

The determination of CYP2D6 metabolizer status typically involves genetic polymorphism analysis using various molecular techniques. Early approaches focused on identifying specific variant alleles (e.g., *3, *4, *5, *6) associated with reduced or absent enzyme function, while contemporary methods often utilize comprehensive genotyping arrays that cover a wide spectrum of known CYP2D6 variants. The recent development of clinical test kits, such as the collaboration between Hoffman-La Roche and Affymetrix, aims to make CYP2D6 testing more accessible in clinical practice. These genotyping approaches typically categorize patients into predicted phenotype groups based on their combination of inherited alleles [3] [7].

The workflow for integrating pharmacogenomic testing with therapeutic drug monitoring can be visualized as follows:

Figure 2: Integrated workflow for CYP2D6 testing and therapeutic drug monitoring of this compound. Both genotypic and phenotypic approaches can identify poor metabolizers who may require dose adjustments.

Clinical Applications and Future Directions

The integration of CYP2D6 pharmacogenetics into clinical practice offers significant potential for optimizing this compound therapy, particularly for poor metabolizers who experience altered drug exposure and increased adverse effect risk. Current evidence supports CYP2D6 genotyping as a valuable tool for informing initial this compound dosing decisions, especially when combined with therapeutic drug monitoring (TDM) to individualize treatment. Research indicates that the this compound concentration-to-dose ratio is approximately twofold higher in poor metabolizers compared to extensive metabolizers without interacting medications (0.195 vs. 0.098 nmol/L per mg), providing a quantitative basis for dose adjustment in this population [5] [8].

Emerging approaches in this compound pharmacogenomics include the development of novel derivatives such as BL-1020 (this compound 4-aminobutanoate), which has demonstrated pro-cognitive and antipsychotic effects in rodent models and phase II clinical trials. Additionally, alternative methods for identifying CYP2D6 poor metabolizers are being explored, including solanidine metabolic phenotyping, which measures the CYP2D6-dependent conversion of solanidine to 4-hydroxysolanidine. This approach recently facilitated the identification of a rare CYP2D67/7 genotype in a patient with a history of side effects during this compound treatment, despite previous genotyping suggesting normal metabolizer status. Such advancements highlight the evolving landscape of personalized medicine approaches for optimizing this compound therapy in diverse patient populations [7] [2].

Conclusion

References

- 1. : Uses, this compound , Mechanism of... | DrugBank Online Interactions [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. - Pharmacogenomics and Individualized Pharmacogenomics ... Drug [medscape.com]

- 4. Pharmacologic profile of this compound's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The CYP2D6 genotype predicts the oral clearance of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 7. Solanidine analysis during therapeutic drug monitoring ... [pubmed.ncbi.nlm.nih.gov]

- 8. Steady-state Serum Concentrations of the Neuroleptic ... [pubmed.ncbi.nlm.nih.gov]

perphenazine therapeutic drug monitoring serum concentration

Therapeutic Reference Ranges & Concentration Data

Established therapeutic ranges and real-world concentration data are fundamental for interpreting TDM results. The table below summarizes the core reference ranges for perphenazine.

| Reference or Context | Therapeutic Reference Range | Notes & Additional Context |

|---|---|---|

| AGNP Consensus Guidelines [1] | 0.6–2.4 ng/mL | Cited as a "strong recommendation" for TDM. |

| Labcorp Clinical Guide [2] | 5.0–30.0 ng/mL (Standard) 0.5–2.5 ng/mL (Low-dose therapy) | Primary reference range used in clinical laboratory practice. | | Creative Diagnostics TDM Review [3] | 0.6–2.4 ng/mL | Confirms consistency of the lower range across sources. |

Data from a large-scale TDM study (n=1,065 samples) provides insights into real-world serum concentrations achieved at common oral doses [4]. The following table shows the 10th percentile, median, and 90th percentile concentrations, demonstrating significant interindividual variability.

| Daily Oral Dose (mg) | 10th Percentile (nmol/L) | Median (nmol/L) | 90th Percentile (nmol/L) | Approx. Median (ng/mL)* |

|---|---|---|---|---|

| 16 mg | 1.6 | 4.0 | 12.0 | ~1.6 ng/mL |

| 24 mg | 2.4 | 6.0 | 18.0 | ~2.4 ng/mL |

| 32 mg | 3.2 | 8.0 | 24.0 | ~3.2 ng/mL |

Note: Conversion factor from nmol/L to ng/mL is approximately 0.4 (Molecular weight: 403.97 g/mol) [4].

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the modern gold-standard method for quantifying this compound serum levels due to its high sensitivity and specificity [2].

- Key Methodology: Liquid chromatography/tandem mass spectrometry (LC/MS-MS) is used for quantitative analysis [2]. The stated lower limit of quantitation (LLOQ) for this compound in one validated method is 0.5 nmol/L (approximately 0.2 ng/mL) [4].

- Specimen Requirements: Testing requires serum or plasma [2].

- Volume: 3 mL (0.5 mL minimum) [2].

- Container: Red-top (no additive) or green-top (heparin) tubes. Gel-barrier tubes are not recommended [2].

- Handling: Serum or plasma should be separated from cells within two hours of collection. For storage under three days, keep at room temperature; for longer periods, refrigerate or freeze [2].

Pharmacokinetic Fundamentals

Understanding the pharmacokinetic profile of this compound is crucial for designing TDM protocols and interpreting data. Key parameters are summarized in the diagram below.

This compound Pharmacokinetic Profile [5] [6] [7]

- First-Pass Metabolism: The low systemic bioavailability (approximately 40%) is attributed to a significant first-pass effect [5] [7]. During continuous oral dosing, a high ratio of the sulfoxide metabolite (PPZ-SO) to the parent drug is observed, confirming extensive pre-systemic metabolism [5].

- Key Clinical Implications: The half-life supports once-daily or twice-daily dosing at steady state. The variable and saturable first-pass metabolism contributes to the non-linear relationship between dose and plasma concentration, strongly justifying the use of TDM [5].

Clinical Protocol & Data Interpretation

Effective TDM requires proper sample collection and informed interpretation of results within the clinical context.

- Timing of Sample Collection: Trough blood samples should be taken immediately before the next dose under steady-state conditions, which is typically reached after 3-5 half-lives of consistent dosing [8].

- Interpreting Serum Concentrations: The diagram below outlines a logical workflow for interpreting a TDM result.

Interpreting this compound TDM Results [8]

- Addressing Pseudo-Resistance: A significant clinical challenge is distinguishing true treatment-resistant schizophrenia (TRS) from "pseudo-resistance" caused by subtherapeutic drug levels. One study found that about 10% of patients starting clozapine (the standard treatment for TRS) had a recent history of undetectable or subtherapeutic levels of their previous oral antipsychotic, despite being prescribed adequate doses [8]. This underscores the critical role of TDM in verifying treatment adequacy before diagnosing TRS.

Key Research Considerations

For researchers, several factors are critical when designing TDM studies or developing analytical methods.

- Influence of Demographics and Comedications: Evidence shows that females tend to have higher concentration-to-dose (C/D) ratios than males, and older patients (≥65 years) have higher C/D ratios than younger adults [4]. Coadministration of drugs that inhibit or induce the CYP2D6 enzyme (e.g., certain antidepressants) can significantly alter this compound clearance [1] [7].

- Correlation with Clinical Effects: Early pharmacokinetic studies noted that extrapyramidal side effects were often, though not always, registered concomitant with high plasma levels of this compound [5]. This highlights the relationship between serum concentration and both efficacy and toxicity.

References

- 1. A review of a recently published guidelines' “strong ... [pmc.ncbi.nlm.nih.gov]

- 2. 811349: this compound, Serum or Plasma [labcorp.com]

- 3. Therapeutic Drug Monitoring (TDM) [creative-diagnostics.com]

- 4. A Compilation of Serum Concentrations of 12 Antipsychotic... [journals.lww.com]

- 5. Clinical pharmacokinetic studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Undetectable or subtherapeutic serum levels ... [pmc.ncbi.nlm.nih.gov]

perphenazine therapeutic window schizophrenia nmol/L

Summary of Therapeutic Range Data

| Plasma Concentration (nmol/L) | Clinical Correlation | Study Details |

|---|---|---|

| Below 2 nmol/L | Poor therapeutic outcome [1] | Oral perphenazine, 5-week study [1] |

| 2 - 3 nmol/L | "Therapeutic window": maximal therapeutic effect with low risk of EPS [1] | Oral this compound, 5-week study [1] |

| Above 3 nmol/L | High risk of extrapyramidal side effects (EPS) [1] | Oral this compound, 5-week study [1] |

| 1 - 5 nmol/L | Good clinical response achieved [2] | Double-blind study, 16 or 32 mg daily for 4 weeks [2] |

| ~7.3 nmol/L (Mean) | Minimum effective dose in long-term maintenance therapy [3] | This compound decanoate (long-acting injectable); large individual variation noted [3] |

Detailed Experimental Protocols

The data in the therapeutic table were derived from rigorous clinical studies. Here are the methodologies for the key experiments cited.

Dose-Response and Therapeutic Window Study [1]

- Objective: To establish the relationship between this compound plasma levels, therapeutic outcome, and side effects.

- Patient Population: 26 acute psychotic patients.

- Treatment Protocol: Patients received continuous oral this compound for 5 weeks.

- Clinical Assessments:

- Therapeutic Outcome: Assessed weekly using standardized psychiatric rating scales.

- Side Effects: Extrapyramidal symptoms (EPS) were evaluated using a rating scale such as the Simpson-Angus Scale.

- Bioanalytical Method: Blood samples were drawn weekly. Plasma this compound concentrations were determined using a gas chromatographic method [4].

Clinical Response in Acute Schizophrenia [2]

- Objective: To investigate the relationship between this compound plasma levels and clinical response.

- Study Design: Double-blind, comparing two fixed oral doses (16 mg and 32 mg daily).

- Duration: 4 weeks.

- Patient Population: 12 patients with schizophrenia (Research Diagnostic Criteria).

- Clinical Assessments: Patients were assessed using a subscale of the Comprehensive Psychopathological Rating Scale (CPRS) and global improvement scores at regular intervals.

- Bioanalytical Method: Blood samples for plasma this compound assay were collected once a week.

Population Pharmacokinetics (CATIE Study) [5]

- Objective: To characterize population pharmacokinetics and identify factors influencing this compound exposure.

- Study Design: Data from the large, multi-center Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE).

- Patient Population: 156 patients with schizophrenia.

- Treatment Protocol: Patients received 8–32 mg of oral this compound daily for 14 to 600 days.

- Bioanalytical Method: A total of 421 sparse plasma concentration measurements were taken (one sample per patient per visit). This compound was measured using reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection [5].

Pharmacokinetic and Metabolic Considerations

Understanding the factors that influence this compound plasma levels is crucial for clinical application.

- Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and undergoes sulfoxidation, hydroxylation, dealkylation, and glucuronidation [6] [4].

- Key Pharmacokinetic Parameters:

- Half-life: Approximately 8-12 hours (can range up to 20 hours) [6].

- Clearance: Population mean clearance is 483 L/h, but is significantly influenced by race and smoking status [5]. For example, clearance is 48% higher in non-smoking African Americans than in non-smoking individuals of other races, and active smokers eliminate this compound 159 L/h faster than non-smokers [5].

- Implications: This variability means that the dose required to achieve the therapeutic window can differ significantly between individuals. Therapeutic drug monitoring (TDM) can be valuable, though one study concluded that due to large individual variation, routine monitoring may be of limited value in long-term maintenance therapy [3].

Mechanism of Action & Pathway

This compound's efficacy in treating schizophrenia is primarily due to its antagonism of dopamine receptors in the mesolimbic pathway. The following diagram illustrates this core mechanism and the logic behind the therapeutic window.

Mechanism of this compound and the logic of its therapeutic window

Conclusion

References

- 1. Dose-response relationships of this compound in the treatment of acute... [link.springer.com]

- 2. The relationship between this compound plasma levels and ... [pubmed.ncbi.nlm.nih.gov]

- 3. decanoate and cis(z)-flupentixol decanoate in... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 6. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

perphenazine central D2 receptor occupancy PET study

Key Quantitative Findings on D2 Receptor Occupancy

The table below summarizes the core relationship between serum perphenazine concentration, D2 receptor occupancy, and clinical outcomes as established in the cross-validation study [1].

| Serum this compound Concentration (nmol/L) | Central D2 Receptor Occupancy (%) | Clinical Correlation |

|---|---|---|

| 2 - 6 nmol/L | 65% - 80% | Optimal therapeutic interval for antipsychotic effect. |

| ~1.8 - 9 nmol/L | 66% - 82% | Observed range in the study's patient cohort. |

| >~80% | N/A | Associated with the emergence of mild extrapyramidal symptoms (EPS). |

Experimental Protocol of the PET Study

The following workflow details the methodology used in the 2004 cross-validation study to measure D2 receptor occupancy [1].

Detailed Methodology

- Patient Cohort: The study examined six clinically stable schizophrenic patients who had responded to maintenance treatment with this compound decanoate [1].

- Treatment and Steady-State: All measurements were taken during steady-state conditions, meaning the drug concentration in the patient's body had reached equilibrium through consistent dosing [1].

- PET Imaging: Central D2 receptor occupancy was quantified using Positron Emission Tomography (PET) with the radiotracer [11C]raclopride. This tracer competitively binds to D2 receptors, allowing researchers to calculate the percentage of receptors occupied by this compound [1].

- Serum Concentration Measurement: Blood samples were drawn to measure the minimum steady-state serum concentration of this compound [1].

- Data Analysis: The relationship between the measured serum concentration and the calculated D2 receptor occupancy was found to be curvilinear rather than a straight line [1].

- Clinical Assessment: The study also recorded the presence of extrapyramidal symptoms (EPS) as a key clinical outcome, finding them in the patient with the highest D2 receptor occupancy [1].

Clinical & Research Implications

The findings from this study bridge the gap between serum drug levels, a measurable clinical variable, and the theoretical mechanism of action in the brain.

- Therapeutic Window Validation: The study confirmed that the previously suggested therapeutic window for serum this compound concentration (2 to 6 nmol/L) corresponds well with the proposed optimal range for central D2 receptor occupancy (65% to 80%) [1]. This supports the use of therapeutic drug monitoring in clinical practice.

- Dose-Response Relationship: The established curvilinear relationship is crucial for drug development and dosing strategies. It implies that initial dose increases lead to sharp rises in receptor occupancy, but further increases yield progressively smaller gains in occupancy, helping to balance efficacy and side effects [1].

- Side Effect Threshold: The observation of mild EPS in the patient with the highest occupancy (82%) aligns with the well-established concept that D2 receptor occupancy exceeding 80% significantly increases the risk of extrapyramidal side effects [1] [2]. This reinforces the upper limit of the therapeutic window.

Summary

This research provides a direct, quantitative model linking this compound serum levels to brain D2 receptor occupancy and clinical effects. The curvilinear relationship and defined therapeutic window offer a scientific basis for optimizing dosing to maximize efficacy while minimizing side effects.

References

perphenazine pharmacodynamics receptor occupancy efficacy

Pharmacodynamic Receptor Binding Profile

Perphenazine exerts its effects primarily through antagonism of a range of neurotransmitter receptors. The table below summarizes its binding affinity (Ki in nM) for various human receptors, where a lower Ki indicates a higher affinity [1] [2] [3].

| Molecular Target | Binding Affinity (Ki nM) | Primary Therapeutic Effect |

|---|---|---|

| Dopamine D₂ | 0.765 [3] | Antipsychotic efficacy, antiemetic, EPS, prolactin elevation |

| Dopamine D₃ | 0.13 [3] | Antipsychotic efficacy (contribution) |

| Serotonin 5-HT₂A | 5.6 [3] | Potential mitigation of EPS, mood modulation |

| Histamine H₁ | 8 [3] | Sedation |

| Adrenergic α₁ | 10 [3] | Orthostatic hypotension, dizziness |

| Muscarinic M₁ | 2000 [3] | Low anticholinergic side effects |

This multi-receptor profile explains both the therapeutic and side effects of this compound. Its high affinity for dopamine D₂ receptors is the primary driver of its antipsychotic and antiemetic actions, while its actions on serotonin, histamine, and adrenergic receptors shape its overall side effect spectrum [2] [4].

Relationship Between Serum Concentration, Receptor Occupancy & Clinical Effects

The central action of this compound can be quantitatively linked to its serum concentration through dopamine D₂ receptor occupancy, measured using PET imaging.

| Parameter | Target Range | Clinical Correlation |

|---|---|---|

| Steady-State Serum Concentration [5] | 2 - 6 nmol/L | Optimal therapeutic window |

| Central D₂ Receptor Occupancy [5] | 65% - 80% | Optimal therapeutic range |

| D₂ Occupancy >80% [5] | >80% | Increased risk of extrapyramidal symptoms (EPS) |

| D₂ Occupancy <65% [5] | <65% | Likely subtherapeutic effect |

The relationship between serum concentration and receptor occupancy is curvilinear (sigmoidal). Occupancy rises sharply with initial increases in concentration and then plateaus at higher levels, explaining the diminishing returns and increased side effects at high doses [5].

Relationship between serum this compound concentration, D₂ receptor occupancy, and clinical effects [5].

Experimental Protocol for Determining Receptor Occupancy

The key methodology for establishing the concentration-occupancy relationship involves PET imaging.

- Radiologand: [¹¹C]Raclopride. This radiotracer competes with this compound for binding at the D₂ receptor site [5].

- Image Acquisition: PET scans are conducted on patients under steady-state treatment with this compound. Blood samples are drawn concurrently to measure the minimum (trough) serum concentration of this compound [5].

- Data Analysis: Receptor occupancy is calculated by comparing the binding potential (BP) of [¹¹C]Raclopride in the patient's striatum to the BP measured in a baseline (drug-free) population. The formula used is: Occupancy (%) = [1 - (BPpatient / BPbaseline)] × 100 [5].

- Correlation: The calculated percentage occupancy for each patient is then plotted against their corresponding steady-state serum this compound concentration to establish the sigmoidal relationship [5].

Clinical Dosing and Metabolic Considerations

Understanding pharmacodynamics directly informs clinical practice for dosing and managing side effects.

- Dosing Strategy: Effective oral dosing for schizophrenia typically starts at 4-8 mg three times daily for outpatients, and can go up to 8-16 mg two to four times daily for hospitalized patients [6]. The goal is to achieve serum levels within the 2-6 nmol/L range for optimal D₂ occupancy [5].

- Metabolism and Variability: this compound is primarily metabolized by the liver enzyme Cytochrome P450 2D6 (CYP2D6) [1] [2]. Individuals with genetic polymorphisms leading to a "poor metabolizer" phenotype have significantly higher plasma concentrations and a greater risk of adverse effects like over-sedation and parkinsonism for a given dose [2].

Comparative Efficacy and Side Effects

The CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study demonstrated that this compound is comparable in effectiveness to several second-generation antipsychotics (like risperidone and quetiapine) for symptom reduction in schizophrenia [2].

- Neurological Side Effects: Due to its potent D₂ blockade, this compound is associated with a higher incidence of extrapyramidal symptoms (EPS), including parkinsonism, akathisia, dystonia, and tardive dyskinesia, compared to many atypical antipsychotics [2] [6].

- Other Side Effects: Antagonism at other receptors leads to side effects including sedation (H₁ blockade), orthostatic hypotension (α₁ blockade), and hyperprolactinemia (D₂ blockade in the pituitary) [2] [3] [7].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. What is the mechanism of this compound Fendizoate? [synapse.patsnap.com]

- 5. A cross-validation study on the relationship between central... [link.springer.com]

- 6. This compound Monograph for Professionals [drugs.com]

- 7. This compound: Uses, Side Effects & Dosage [healio.com]

perphenazine elimination half-life hepatic metabolism

Pharmacokinetic Parameters of Perphenazine

The table below summarizes the key pharmacokinetic properties of this compound:

| Parameter | Summary of Data |

|---|---|

| Absolute Bioavailability | ~40% following oral administration due to significant first-pass metabolism [1] [2]. |

| Time to Peak Plasma Concentration | Parent drug: 1-3 hours; Active metabolite (7-hydroxythis compound): 2-4 hours [3] [4]. |

| Elimination Half-Life | Parent drug: 9-12 hours (reports of up to 20 hours) [1] [3] [4]. Active metabolite (7-hydroxythis compound): 10-19 hours [3] [4]. |

| Primary Route of Elimination | Hepatic metabolism, with ~70% of drug-related material excreted in urine (mainly as metabolites) and ~5% in feces [3]. |

Hepatic Metabolism and Metabolic Pathways

This compound undergoes extensive hepatic metabolism into a large number of metabolites through processes of sulfoxidation, hydroxylation, dealkylation, and glucuronidation [2] [3] [5].

Key Metabolizing Enzymes and Metabolites

| Metabolic Pathway / Enzyme | Role in this compound Metabolism | Key Metabolites |

|---|---|---|

| CYP2D6 | Primary metabolic route; high-affinity, low-capacity enzyme [6] [7] [5]. | 7-Hydroxythis compound: Active metabolite retaining ~70% of parent drug's biological activity [7] [5] [4]. |

| CYP3A4 | Major contributor to N-dealkylation pathway; high-capacity enzyme [6]. | N-dealkylated this compound [6] [4]. |

| CYP1A2 & CYP2C19 | Significant contributors to N-dealkylation [6]. | Various metabolites via dealkylation [6]. |

| Sulfoxidation & Glucuronidation | Additional Phase I and Phase II conjugation pathways [2] [3]. | This compound sulfoxide, glucuronide conjugates [2] [3]. |

The following diagram illustrates the primary metabolic pathways of this compound in the liver:

Figure 1: Primary hepatic metabolic pathways of this compound and its elimination.

Experimental Evidence and Clinical Impact

In Vitro Enzyme Identification

A pivotal study used cDNA-expressed human CYP isoforms and human liver microsomes (HLM) with chemical inhibitors to identify enzymes mediating N-dealkylation [6]. Key findings showed CYP1A2, 3A4, 2C19, and 2D6 as most important contributors. Ketoconazole (CYP3A4 inhibitor) inhibited ~40% of N-dealkylation at therapeutic concentrations, while furafylline (CYP1A2), fluvoxamine (CYP2C19), and quinidine (CYP2D6) each inhibited ~20-25% of the reaction [6].

Impact of Genetic Polymorphism (CYP2D6)

CYP2D6 exhibits high genetic polymorphism, resulting in Poor (PM), Intermediate (IM), Extensive (EM), and Ultrarapid Metabolizer (UM) phenotypes [7]. In PMs, this compound's area under the curve (AUC) is 2 to 4-fold higher and oral clearance is significantly reduced compared to EMs [7] [5]. This leads to higher plasma concentrations and increased risk of adverse effects like over-sedation and parkinsonism, though antipsychotic efficacy may not significantly differ [7].

Population Pharmacokinetics

A population PK analysis of data from the CATIE schizophrenia trial identified that race and smoking status significantly impact this compound clearance [8]. Clearance was 48% higher in nonsmoking African Americans than in nonsmoking individuals of other races. Active smokers eliminated this compound approximately 159 L/h faster than nonsmokers within each racial group [8].

Clinical and Research Implications

- Therapeutic Drug Monitoring (TDM): Consider TDM to guide dosing, particularly when managing polypharmacy or suspected non-adherence [9].

- Drug-Drug Interactions: Exercise caution with co-administration of strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) and CYP3A4 inhibitors (e.g., ketoconazole), which can significantly increase this compound plasma levels [3] [5].

- Individualized Dosing: Account for factors such as CYP2D6 phenotype, race, and smoking status when determining appropriate doses [8] [3].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. : Uses, Dosage, Side Effects and More | MIMS Malaysia this compound [mims.com]

- 4. : Dosage, Mechanism/Onset of Action, this compound - Half Life [medicine.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Identification of the Human Cytochrome P450 Isoforms ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Population Pharmacokinetics of this compound in... [ovid.com]

- 9. Undetectable or subtherapeutic serum levels ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Development of Perphenazine-Loaded Solid Lipid Nanoparticles for Sustained Release

Application Notes: Amitriptyline-Perphenazine for Facial Pain

Background and Rationale

Persistent Idiopathic Facial Pain (PIFP) is a diagnostic and therapeutic challenge. It is characterized by persistent facial pain recurring daily for over two hours for more than three months, without clinical neurological deficit [1]. It is often a diagnosis of exclusion.

Amitriptyline, a tricyclic antidepressant (TCA), is a well-established first-line therapy for various neuropathic and chronic pain conditions, including PIFP [1]. Its mechanism involves the inhibition of synaptic reuptake of norepinephrine and serotonin in the central nervous system, thereby promoting descending inhibitory pain pathways. It also blocks voltage-gated sodium channels, modulating neuronal ectopic firing [1].

Emerging evidence implicates the dopaminergic system in pain modulation. Chronic pain states may be associated with low dopamine levels in the mesolimbic system [1]. Perphenazine, a typical antipsychotic of the phenothiazine class, acts primarily as a dopamine D2 receptor antagonist [1] [2]. The rationale for the combination is that amitriptyline addresses the noradrenergic/serotonergic components of pain, while this compound modulates the dopaminergic pathways, offering a multi-target approach for complex pain conditions.

Mechanism of Action and Signaling Pathways

The therapeutic effect is believed to arise from the synergistic action of both drugs on distinct but complementary neurological pathways.

The diagram below illustrates the proposed synergistic mechanism of this combination therapy for pain modulation.

Clinical Evidence and Quantitative Data Summary

A 2024 retrospective study provides the most direct clinical evidence for this combination in severe PIFP. The key outcomes are summarized in the table below [1] [3].

Table 1: Key Efficacy Outcomes from Clinical Analysis (n=31)

| Outcome Measure | Baseline (Pre-Treatment) | Post-Treatment | P-value |

|---|---|---|---|

| Average Pain Intensity (NRS) | 5.0 ± 0.93 | 4.1 ± 0.93 | < 0.001 |

| Maximum Pain Intensity (NRS) | 9.0 ± 0.89 | 6.1 ± 1.60 | Not Reported |

| Frequency of Attacks (per week) | 5.0 ± 1.57 | 4.0 ± 0.99 | < 0.001 |

| SF-36: Bodily Pain | 25.89 ± 12.48 | 31.19 ± 13.44 | < 0.001 |

| SF-36: Physical Functioning | 69.56 ± 17.84 | 84.17 ± 20.99 | < 0.001 |

Note: Data presented as Mean ± Standard Deviation. NRS = Numerical Rating Scale. SF-36 is a quality of life questionnaire where a higher score indicates better function [1] [3].

Experimental Protocol for Preclinical & Clinical Evaluation

1. Objective To evaluate the efficacy and safety of the fixed-dose amitriptyline-perphenazine combination in patients with severe PIFP who have failed first-line amitriptyline monotherapy.

2. Patient Selection and Diagnosis

- Inclusion Criteria: Adult patients (e.g., >35 years) diagnosed with PIFP according to ICHD-3 criteria. Patients should have previously failed amitriptyline monotherapy at a minimum dose of 50 mg/day for an adequate duration [1].

- Exclusion Criteria: Pain attributable to other conditions (e.g., trigeminal neuralgia, symptomatic temporomandibular joint dysfunction, dental causes, intracranial pathology). Contraindications to TCAs or phenothiazines.

3. Study Design and Dosing Protocol

- Design: This protocol is based on a retrospective observational study [1]. For future work, a randomized, double-blind, placebo-controlled trial is recommended.

- Medication: Fixed-dose combination tablet of amitriptyline (10 mg) and this compound (2 mg).

- Dosage and Titration:

- Starting Dose: One tablet (amitriptyline 10 mg / this compound 2 mg) orally, once daily [1].

- Titration: Based on clinical response and tolerability, the dose may be increased to one tablet twice daily (total: amitriptyline 20 mg / this compound 4 mg per day) [1].

- Administration: Typically administered at bedtime to mitigate daytime sedation from amitriptyline.

4. Key Data Collection and Outcome Measures The workflow for assessing treatment efficacy in a clinical setting involves multiple steps and validation points, as shown below.

- Primary Efficacy Endpoints:

- Secondary Endpoints:

- Quality of Life (QoL): Assessed using the SF-36 questionnaire, with particular attention to the "Bodily Pain" and "Physical Functioning" domains [1].

- Safety and Tolerability:

- Monitoring: Close monitoring for adverse events (AEs) is required [4].

- Common AEs: Sedation, dry mouth, dizziness, drowsiness, and orthostatic hypotension are frequently observed [4].

- Serious AEs: Extrapyramidal symptoms, tardive dyskinesia (which can be irreversible), neuroleptic malignant syndrome (NMS), and increased mortality in elderly patients with dementia-related psychosis [4]. QTc prolongation should also be monitored.

Critical Safety Profile and Contraindications

The amitriptyline-perphenazine combination carries significant safety considerations that must be factored into any research or clinical protocol.

Table 2: Key Safety Considerations and Management

| Category | Risk / Side Effect | Management and Monitoring |

|---|

| Black Box Warnings | • Increased risk of suicidal thoughts/behavior in young adults. • Increased mortality in elderly with dementia-related psychosis. [4] | • Not approved for pediatric use or dementia-related psychosis. • Close monitoring for mood and behavior changes. | | Common Side Effects | Sedation, dry mouth, dizziness, drowsiness, blurred vision, constipation, weight gain. [4] | Dose titration, taking at bedtime, symptomatic management. | | Serious Neurological | Tardive Dyskinesia (involuntary movements) [4], Neuroleptic Malignant Syndrome (fever, muscle rigidity, autonomic instability) [4], extrapyramidal symptoms (akathisia, dystonia). | Discontinue treatment if symptoms appear. NMS is a medical emergency. | | Cardiovascular | Orthostatic hypotension, tachycardia, QTc prolongation. [4] | Monitor blood pressure and heart rate. Consider ECG monitoring. | | Overdose | Symptoms include severe drowsiness, agitation, confusion, seizures, cardiac arrhythmias. [5] | Supportive care; IV lipid emulsion (ILE) therapy has been used successfully for TCA overdose. [5] |

Conclusion and Future Directions

The combination of low-dose amitriptyline and this compound represents a novel, mechanistically grounded approach for managing treatment-refractory PIFP. Initial clinical data, though from a small retrospective study, shows statistically significant improvements in pain scores, attack frequency, and quality of life [1] [3].

Key advantages and considerations for researchers:

- Novel Mechanism: Targets the dopaminergic system, an underexplored pathway in chronic facial pain.

- Clinical Niche: Potential use in patients who fail standard TCA therapy.

- Significant Caveats: The safety profile, particularly the risk of tardive dyskinesia with this compound, demands careful patient selection and vigilant monitoring [4]. Future prospective, controlled studies with larger sample sizes are essential to validate these findings and better define the risk-benefit ratio.

References

- 1. – Amitriptyline therapy for persistent idiopathic this compound ... facial [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. Amitriptyline-perphenazine therapy for persistent idiopathic ... [pubmed.ncbi.nlm.nih.gov]

- 4. / Amitriptyline Side Effects: Common, Severe, Long... This compound [drugs.com]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ amitriptyline -plus... [sciencedirect.com]

Clinical Application Notes: Prophylactic Perphenazine for Post-Extubation Delirium

Post-extubation delirium is a common complication in critically ill patients, associated with longer hospital stays and worse outcomes [1]. The table below summarizes the key findings from a recent clinical study investigating perphenazine for this indication.

| Aspect | Details |

|---|---|

| Study Design | Retrospective cohort study [1] |

| Patient Population | 40 adults with Severe Acute Pancreatitis (SAP) after successful invasive mechanical ventilation (IMV) weaning [1] |

| Intervention | This compound 2 mg every 12 hours for 2 days before planned extubation [1] |

| Control | Patients who did not receive prophylactic this compound [1] |

| Primary Outcome | Incidence of delirium after extubation, assessed with CAM-ICU every 12 hours [1] |

| Key Efficacy Result | 22.5% overall delirium incidence; Prophylactic this compound significantly reduced incidence in univariate and regression analysis [1] |

| Key Risk Factor | Fentanyl use identified as a significant risk factor for delirium [1] |

| Clinical Impact | Delirium group had a significantly longer hospital stay [1] |

Mechanism of Action and Rationale

This compound is a typical antipsychotic of the phenothiazine class. Its efficacy in delirium prevention is primarily attributed to its action as a dopamine D2 receptor antagonist [2] [3]. Delirium is thought to involve dopamine dysregulation, and by blocking central D2 receptors, this compound may help stabilize this neurotransmitter system, alleviating symptoms like irritability and restlessness [1]. The following diagram illustrates this primary mechanism and other relevant pharmacological interactions.

Safety and Tolerability Profile

While the study in SAP patients did not report significant adverse events, the known side effect profile of this compound must be considered in a risk-benefit assessment [1] [4]. Key safety considerations are summarized below.

| Category | Potential Adverse Effects |

|---|---|

| Neurological | Extrapyramidal symptoms (EPS): akathisia, dystonia, parkinsonism, tardive dyskinesia; Drowsiness/sedation; Neuroleptic Malignant Syndrome (NMS) [4]. |

| Cardiovascular | Tachycardia, hypotension, QT prolongation, ECG changes [4]. |

| Metabolic/Endocrine | Hyperprolactinemia, weight gain, galactorrhea, amenorrhea [5] [4]. |

| Other | Anticholinergic effects (dry mouth, blurred vision, constipation); Liver dysfunction; Blood dyscrasias [4]. |

Important Safety Contraindications:

- Elderly Patients with Dementia: this compound carries a Boxed Warning for increased mortality in elderly patients with dementia-related psychosis [4] [6].

- Breast Cancer Risk: A 2025 meta-analysis indicates that antipsychotics causing hyperprolactinemia (like this compound) are associated with a moderately increased risk of breast cancer (summary risk of 1.59 for high-prolactin agents). Regular monitoring and screening should be considered [5].

Detailed Experimental Protocol

This section outlines the methodology from the clinical study for research and validation purposes [1].

Study Population and Design

- Design: Retrospective, single-center cohort study.

- Participants: 40 patients aged 18-75 with Severe Acute Pancreatitis (SAP).

- Inclusion Criteria: Underwent IMV and were successfully extubated; SAP diagnosed per Atlanta guidelines.